
1-Pentylcyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentylcyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to a pentyl chain and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Pentylcyclopropan-1-amine can be synthesized through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient catalytic systems. These methods ensure high yields and purity of the final product, making it suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Pentylcyclopropan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
1-Pentylcyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Pentylcyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-Pentylcyclopropan-1-amine can be compared with other cyclopropane-containing amines, such as:
1-Aminocyclopropane-1-carboxylic acid: Known for its role in plant growth regulation.
Cyclopropylamine: Used in organic synthesis and as a precursor for pharmaceuticals.
Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and potential applications in various fields. Its pentyl chain and amine group make it a versatile compound for further functionalization and study.
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
1-pentylcyclopropan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-8(9)6-7-8/h2-7,9H2,1H3 |
Clave InChI |
VJIJQMBCGHQQBG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-2-yl)propan-2-ol](/img/structure/B13585273.png)
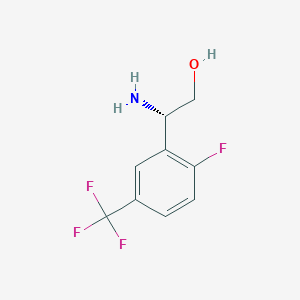
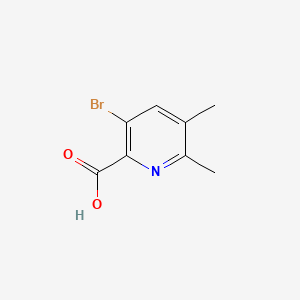
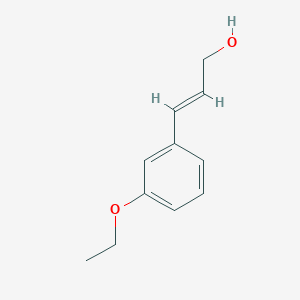
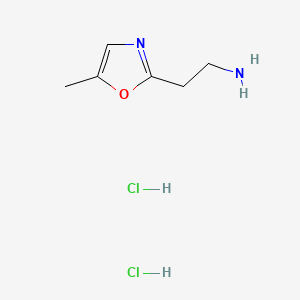

![tert-butyl N-[1-hydroxy-4-methyl-2-(propan-2-yl)pentan-3-yl]carbamate](/img/structure/B13585299.png)
![2-{methyl[2-oxo-2-(2-phenyl-1H-indol-3-yl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13585303.png)
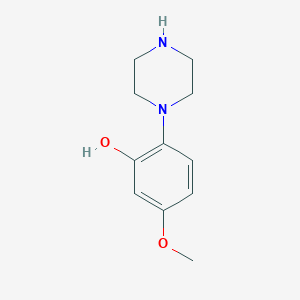

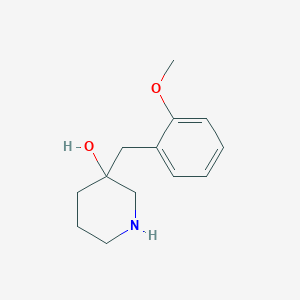

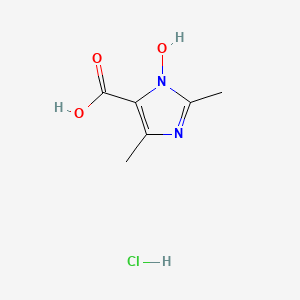
![tert-butylN-[2-(1-ethenyl-1H-1,3-benzodiazol-2-yl)ethyl]carbamate](/img/structure/B13585346.png)
